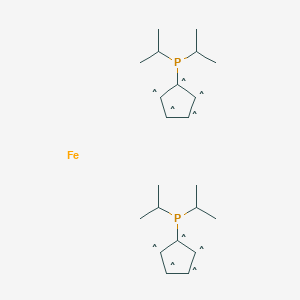

1,1\'-Bis(diisopropylphosphino)ferrocene

説明

Significance of Ferrocene (B1249389) Frameworks in Organometallic Ligand Design

The ferrocene molecule, with its iconic "sandwich" structure comprising an iron atom between two parallel cyclopentadienyl (B1206354) (Cp) rings, provides an exceptional scaffold for designing organometallic ligands. biomedpharmajournal.orgrsc.org Several key properties contribute to its significance. The ferrocene backbone is rigid, which helps create an effective chiral environment for asymmetric catalysis. It is also remarkably stable to air, moisture, and heat, lending robustness to the resulting catalysts. nih.govguidechem.com

A crucial feature of the ferrocene framework is the ability to easily functionalize the cyclopentadienyl rings, allowing for the synthesis of a vast array of ligands with tailored steric and electronic properties. researchgate.net The distance between the two Cp rings, approximately 3.3 Å, is ideal for forming bidentate ligands that can chelate to a metal center, creating a specific bite angle that influences catalytic activity and selectivity. rsc.org Furthermore, the iron center can undergo a reversible one-electron oxidation to the ferrocenium (B1229745) cation, a property that can be exploited to create "redox-switchable" catalysts where the catalytic rate can be altered by changing the oxidation state of the ferrocene backbone. researchgate.netscispace.commdpi.com

Evolution of Ferrocenyl Phosphines as Ligands in Homogeneous Catalysis

The journey of ferrocenyl phosphines in catalysis began with the development of 1,1'-bis(diphenylphosphino)ferrocene (dppf) in the 1970s. commonorganicchemistry.comwikipedia.org Dppf quickly became a "privileged" ligand, demonstrating remarkable effectiveness in a wide range of transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. guidechem.comcommonorganicchemistry.commdpi.com The success of dppf is attributed to its large "natural bite angle," conformational flexibility, and the stability it imparts to catalytic intermediates. guidechem.com

The pioneering success of dppf spurred the development of a diverse family of ferrocenyl diphosphines. researchgate.net Researchers began to systematically modify the substituents on the phosphorus atoms to fine-tune the ligand's properties. By replacing the phenyl groups of dppf with other aryl or alkyl groups, chemists could precisely control the steric bulk and electron-donating ability of the ligand. acs.org This evolution led to the creation of ligands with enhanced reactivity and selectivity for specific, often challenging, chemical transformations that were difficult with the original dppf ligand. mdpi.comacs.org This systematic approach to ligand design, modifying the phosphine (B1218219) donors while retaining the robust ferrocene backbone, has been a powerful strategy in advancing homogeneous catalysis.

Position of 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) within Diphosphine Ferrocene Ligand Chemistry

Within the extensive family of ferrocene-based diphosphines, 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) holds a distinct and important position. pubcompare.aiereztech.com DiPPF is an analogue of dppf where the phenyl groups on the phosphorus atoms are replaced by isopropyl groups. acs.org This seemingly simple modification has profound consequences for its steric and electronic profile.

The isopropyl groups are significantly more electron-donating and sterically bulkier than the phenyl groups. acs.orggessnergroup.com Consequently, DiPPF is classified as a more electron-rich and sterically demanding ligand compared to dppf. acs.org These characteristics are highly desirable in many catalytic cycles. Increased electron density on the metal center can facilitate key steps like oxidative addition, while greater steric bulk can promote the final, product-releasing step of reductive elimination. berkeley.eduresearchgate.net

DiPPF has proven to be a superior ligand in certain catalytic applications where dppf is less effective. For example, its strong electron-donating nature and steric hindrance make it a valuable ligand for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. chemicalbook.com It has been successfully employed in reactions involving challenging substrates, such as the coupling of aryl chlorides or the synthesis of sterically hindered products. mdpi.comacs.org The development and application of DiPPF exemplify the power of rational ligand design, showcasing how targeted modifications to the parent dppf structure can lead to catalysts with specialized and enhanced capabilities.

Table 1. Comparison of Ligand Properties A qualitative comparison of the key steric and electronic properties of dppf and DiPPF.

| Property | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) |

| Phosphine Substituents | Phenyl (Aryl) | Isopropyl (Alkyl) |

| Electron-Donating Ability | Moderate | Strong |

| Steric Bulk (Cone Angle) | Less Hindered | More Hindered |

| General Application | Broadly used in standard cross-coupling | Effective for challenging substrates and specific reactions |

特性

InChI |

InChI=1S/2C11H18P.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;/h2*5-10H,1-4H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBBEMRSRONKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36FeP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1 Bis Diisopropylphosphino Ferrocene and Its Structural Analogues

General Synthetic Routes to 1,1'-Disubstituted Ferrocene (B1249389) Phosphine (B1218219) Ligands

The predominant strategy for synthesizing 1,1'-disubstituted ferrocene phosphine ligands involves a two-step process: the dilithiation of ferrocene followed by phosphination. This approach allows for the introduction of various phosphine groups onto each cyclopentadienyl (B1206354) ring, yielding symmetrical ligands like DiPPF.

Lithiation and Phosphination Strategies for DiPPF Synthesis

The classical and most direct synthesis of 1,1'-bis(phosphino)ferrocenes begins with the deprotonation of ferrocene. This is typically achieved by treating ferrocene with an organolithium reagent, such as n-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). wixsite.comwikipedia.org The TMEDA complexes the lithium ions, stabilizing the resulting 1,1'-dilithioferrocene intermediate and preventing unwanted side reactions.

This highly reactive dilithioferrocene is then quenched with an electrophilic phosphorus compound. For the synthesis of DiPPF, chlorodiisopropylphosphine (B1205602) (ClP(iPr)₂) is used as the quenching agent. The reaction proceeds via nucleophilic attack of the lithiated cyclopentadienyl rings on the phosphorus atom, displacing the chloride and forming the desired P-C bonds to yield 1,1'-Bis(diisopropylphosphino)ferrocene. wikipedia.org

General Reaction Scheme: Fe(C₅H₅)₂ + 2 n-BuLi → Fe(C₅H₄Li)₂ + 2 C₄H₁₀ Fe(C₅H₄Li)₂ + 2 ClP(iPr)₂ → Fe(C₅H₄P(iPr)₂)₂ + 2 LiCl

Methodological Advancements in High-Yield Preparation of DiPPF

While the dilithiation-phosphination route is common, alternative methods have been developed to improve yields and offer different synthetic pathways. One such advancement involves a Friedel-Crafts-type reaction. In this method, ferrocene is reacted with diisopropylphosphine (B1583860) oxide in the presence of a strong Lewis acid, such as boron trifluoride etherate. patsnap.com This reaction forms a tetrafluoroborate (B81430) salt of the phosphonium (B103445) species. Subsequent treatment, for instance by heating in methanol, leads to the final 1,1'-Bis(diisopropylphosphino)ferrocene product. patsnap.com This methodology avoids the use of highly pyrophoric organolithium reagents, offering a potentially safer, albeit multi-step, alternative.

| Method | Starting Material | Key Reagents | Intermediate | Reported Yield |

| Lithiation-Phosphination | Ferrocene | n-BuLi/TMEDA, ClP(iPr)₂ | 1,1'-Dilithioferrocene | Typically 60-80% |

| Phosphine Oxide Route | Ferrocene | (iPr)₂P(O)H, BF₃·OEt₂ | Tetrafluoroborate salt | Not specified |

Synthesis of Related Isopropyl-Substituted Ferrocene Phosphine Ligands for Comparative Studies

The synthetic principles used for DiPPF can be adapted to produce more complex, substituted analogs. By starting with functionalized ferrocenes, ligands with varied steric and electronic properties can be accessed for comparative studies in catalysis and coordination chemistry.

Preparation of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene (bpdbf)

The synthesis of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene (bpdbf) demonstrates the utility of ortho-metalation on a substituted ferrocene. The synthesis starts from 1,1′-dibromoferrocene. preprints.orgmdpi.com This precursor is treated with a strong, non-nucleophilic base like lithium tetramethylpiperidide (LiTMP) to selectively deprotonate the positions adjacent (ortho) to the bromine atoms, forming 2,2′-dilithio-1,1′-dibromoferrocene. preprints.org

This lithiated intermediate is then quenched with chlorodiisopropylphosphine to yield the target compound, bpdbf, as a mixture of racemic and meso diastereomers. preprints.org This method highlights how existing functional groups can direct lithiation to specific positions on the cyclopentadienyl rings.

Synthesis of 1,1′,2,2′-Tetrakis-(di-isopropylphosphino)ferrocene (tdipf)

A highly efficient, one-step synthesis for the tetraphosphine ligand 1,1′,2,2′-Tetrakis-(di-isopropylphosphino)ferrocene (tdipf) has been developed, which showcases a powerful extension of the lithiation-phosphination strategy. preprints.orgresearchgate.netdoaj.orgresearchgate.net The procedure begins with 1,1′,2,2′-tetrabromoferrocene, which is suspended in a mixture of diethyl ether and hexane. preprints.org

The addition of excess n-butyllithium results in a lithium-halogen exchange, forming the characteristic precipitate of 1,1′,2,2′-tetralithioferrocene. preprints.org This polylithiated intermediate is subsequently quenched with chlorodiisopropylphosphine. After workup and crystallization from methanol, the desired tdipf ligand is obtained in a high yield of over 90%. preprints.org This reliable, high-yielding synthesis avoids cumbersome purification steps like column chromatography. soton.ac.uk

| Compound | Starting Material | Key Reagents | Intermediate | Reported Yield |

| bpdbf | 1,1′-Dibromoferrocene | LiTMP, ClP(iPr)₂ | 2,2′-Dilithio-1,1′-dibromoferrocene | Good, isolated yields preprints.org |

| tdipf | 1,1′,2,2′-Tetrabromoferrocene | n-BuLi, ClP(iPr)₂ | 1,1′,2,2′-Tetralithioferrocene | >90% preprints.org |

Methodology for Octamethyl-1,6-bis-di-isopropyl-phosphino-ferrocene (omdippf)

The synthesis of the permethylated DiPPF analog, 2,3,4,5,7,8,9,10-octamethyl-1,6-bis-di-isopropyl-phosphino-ferrocene (omdippf), has also been reported. While the specific synthetic data was not published in primary literature, the methodology was disclosed in supporting information for related studies. mdpi.com The synthesis follows the general principles of lithiation and phosphination, starting from a suitably substituted octamethylferrocene precursor. mdpi.com The presence of the eight methyl groups on the cyclopentadienyl rings significantly increases the steric bulk and electron-donating ability of the resulting ligand compared to the parent DiPPF.

Coordination Chemistry of 1,1 Bis Diisopropylphosphino Ferrocene and Its Metal Complexes

Fundamental Principles of DiPPF Coordination to Transition Metals

1,1'-Bis(diisopropylphosphino)ferrocene, commonly abbreviated as DiPPF, is a versatile bidentate phosphine (B1218219) ligand renowned in organometallic chemistry. Its coordination behavior with transition metals is governed by several key principles. The two diisopropylphosphino groups, situated on separate cyclopentadienyl (B1206354) rings of the ferrocene (B1249389) backbone, act as soft Lewis basic donor sites, readily coordinating to a variety of soft Lewis acidic transition metal centers. The ferrocene backbone itself is not merely a passive scaffold; its conformational flexibility allows the ligand to adopt various coordination modes.

The primary mode of coordination is chelation, where both phosphorus atoms bind to a single metal center, forming a stable metallacycle. The natural bite angle of the DiPPF ligand, which is the P-M-P angle in a chelate complex, is a critical parameter influencing the geometry and stability of the resulting complex. This angle is flexible due to the rotational freedom of the cyclopentadienyl rings around the iron center, allowing DiPPF to accommodate the electronic and steric requirements of a wide range of transition metals. This adaptability enables it to stabilize various coordination geometries, from square planar to tetrahedral and octahedral. rsc.orgnih.gov The electronic properties of the phosphine donors, influenced by the electron-donating isopropyl substituents, enhance the electron density on the phosphorus atoms, making them strong σ-donors. This strong donor character contributes to the formation of robust metal-phosphorus bonds.

Structural Elucidation of DiPPF Metal Complexes via X-ray Diffraction Crystallography

Mononuclear Complexes: [PtCl2(dippf)] and [ZnCl2(dippf)]

The molecular structures of [PtCl2(dippf)] and [ZnCl2(dippf)] have been determined by X-ray crystallography, providing clear examples of DiPPF acting as a chelating ligand. acs.org

In [PtCl2(dippf)] , the platinum atom adopts a distorted square planar geometry. The two phosphorus atoms of the DiPPF ligand and the two chloride ligands are coordinated to the platinum center. The P-Pt-P bite angle is a key feature of this structure, defining the chelate ring's conformation.

[ZnCl2(dippf)] , in contrast, exhibits a different coordination geometry. The zinc atom is typically found in a tetrahedral environment, coordinated to the two phosphorus atoms of the DiPPF ligand and two chloride ions. acs.org The flexibility of the DiPPF ligand allows it to accommodate the geometric preference of the d¹⁰ zinc(II) center.

Below is a table summarizing selected structural parameters for these complexes.

| Complex | Metal Geometry | P-M-P Angle (°) | Avg. M-P Bond Length (Å) | Avg. M-Cl Bond Length (Å) |

| [PtCl2(dippf)] | Distorted Square Planar | ~99 | ~2.24 | ~2.35 |

| [ZnCl2(dippf)] | Tetrahedral | ~110 | ~2.45 | ~2.23 |

Carbonyl Complexes: [Cr(CO)4(dippf)], [Mn(CO)3Br(dippf)], and [Ni(CO)2(dippf)]

The coordination of DiPPF to metal carbonyl fragments has also been extensively studied, with X-ray crystallography revealing the structural details of these complexes.

The structure of [Cr(CO)4(dippf)] shows the chromium atom in a pseudo-octahedral environment. researchgate.net The DiPPF ligand chelates to the chromium, occupying two cis-coordination sites. The remaining four positions are occupied by carbonyl ligands.

In [Mn(CO)3Br(dippf)] , the manganese center also adopts a pseudo-octahedral geometry. mdpi.com The DiPPF ligand coordinates in a cis-chelating fashion, with three carbonyl ligands and one bromide ligand completing the coordination sphere.

The nickel complex [Ni(CO)2(dippf)] has been synthesized and structurally characterized. researchgate.net The geometry around the nickel atom is tetrahedral, with the two phosphorus atoms from the DiPPF ligand and two carbonyl groups as ligands. researchgate.net

A summary of key structural features for these carbonyl complexes is provided in the table below.

| Complex | Metal Geometry | P-M-P Angle (°) | Avg. M-P Bond Length (Å) |

| [Cr(CO)4(dippf)] | Pseudo-octahedral | ~97 | ~2.40 |

| [Mn(CO)3Br(dippf)] | Pseudo-octahedral | ~95 | ~2.42 |

| [Ni(CO)2(dippf)] | Tetrahedral | ~108 | ~2.20 |

Diverse Transition Metal Coordination with DiPPF (e.g., Co, Ni, Pd, Pt, Zn, Cd, Hg, Au, Cr, Mo, W, Mn, Re, Rh, Ir)

The versatility of DiPPF as a ligand is demonstrated by its ability to coordinate with a wide array of transition metals across the d-block. In addition to the examples detailed above, DiPPF forms stable complexes with cobalt, palladium, cadmium, mercury, gold, molybdenum, tungsten, rhenium, rhodium, and iridium. rsc.orgacs.orgmdpi.com

Complexes with the general formula [MCl2(dippf)] have been synthesized for M = Co, Ni, Pd, Pt, Zn, Cd, and Hg. acs.orgepa.gov The geometry of these complexes varies depending on the metal center; for instance, palladium(II) and platinum(II) complexes are typically square planar, while cobalt(II), nickel(II), and zinc(II) complexes often exhibit tetrahedral geometries. acs.orgjove.com Gold(I) can form complexes such as [(AuCl)2(dippf)]. acs.org

In Group 6, besides chromium, DiPPF forms analogous M(CO)4(dippf) complexes with molybdenum and tungsten. researchgate.net For Group 7, rhenium complexes like [(dippf)Re(=O)Cl3] have been characterized, showcasing a pseudo-octahedral geometry. mdpi.com Group 9 metals, rhodium and iridium, readily form square planar complexes such as [Rh(nbd)(dippf)]+ and [Ir(cod)(dippf)]+, where nbd is norbornadiene and cod is cycloocta-1,5-diene. rsc.org

Analysis of Ligand Chelation Modes and Metal-Ligand Geometries

While chelation is dominant, other coordination modes, though less common for DiPPF, are known for related ferrocenyl phosphines. These include monodentate coordination, where only one phosphine group binds to a metal, and bridging coordination, where the two phosphine groups link two different metal centers. The preference for chelation in DiPPF is due to the thermodynamic stability conferred by the chelate effect.

The metal-ligand geometries observed in DiPPF complexes are diverse. As previously noted, square planar, tetrahedral, and octahedral (or pseudo-octahedral) are the most common. mdpi.comjove.com The choice of geometry is influenced by the electronic configuration of the metal ion (d-electron count), the oxidation state of the metal, and the steric demands of the DiPPF ligand itself.

Influence of DiPPF's Steric Hindrance on Coordination Environments

The isopropyl groups on the phosphorus atoms of DiPPF introduce significant steric bulk into the coordination sphere of the metal center. numberanalytics.com This steric hindrance has a profound impact on the structure, reactivity, and stability of the resulting complexes. nih.govnumberanalytics.com

One of the primary effects of steric hindrance is the distortion of ideal coordination geometries. numberanalytics.com For example, in a nominally square planar complex, steric repulsion between the bulky isopropyl groups and other ligands can cause a distortion towards a tetrahedral geometry. rsc.org This can influence the bond lengths and angles within the complex. numberanalytics.com The steric pressure exerted by the DiPPF ligand can also limit the number of other ligands that can coordinate to the metal, effectively creating a protected coordination environment.

This steric shielding can enhance the stability of the complex by preventing unwanted side reactions or decomposition pathways. Furthermore, the steric bulk can influence the conformational preferences of the chelate ring and the orientation of the isopropyl groups, which can have implications for the catalytic activity of these complexes. The interplay between the electronic properties of the strong phosphine donors and the steric effects of the bulky alkyl substituents is a key feature that makes DiPPF a valuable and tunable ligand in coordination chemistry and catalysis. rsc.org

Impact of DiPPF's Electronic Properties on Metal Center Reactivity and Coordination

The electronic character of 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) is a defining feature that profoundly influences the behavior of its metal complexes. The isopropyl substituents on the phosphorus atoms, in contrast to the phenyl groups in its well-studied counterpart 1,1'-bis(diphenylphosphino)ferrocene (dppf), render DiPPF a significantly more electron-donating ligand. This enhanced electron-donating capacity, a consequence of the positive inductive effect of the alkyl groups, leads to a higher electron density on the phosphorus atoms. When DiPPF coordinates to a metal center, this increased electron density is transferred to the metal, thereby influencing its reactivity and coordination properties.

A primary method for quantifying the electronic effects of phosphine ligands is through the Tolman Electronic Parameter (TEP), which is determined from the C-O stretching frequency (ν(CO)) in nickel carbonyl complexes of the type [LNi(CO)₃]. A lower ν(CO) value indicates a more electron-donating ligand, as the increased electron density on the metal center leads to greater π-backbonding into the antibonding orbitals of the CO ligands, thus weakening the C-O bond. While a precise TEP value for DiPPF is not widely reported, its strong electron-donating nature can be inferred from spectroscopic data of other metal carbonyl complexes.

For instance, in rhenium carbonyl complexes, the CO stretching frequencies serve as a sensitive probe of the electronic environment at the metal center. A comparison of the infrared (IR) spectroscopic data for [Re(CO)₃(dippf)Br] with related complexes reveals the potent electron-donating character of the DiPPF ligand.

The lower CO stretching frequencies observed for the DiPPF complex compared to those with less electron-donating ligands are indicative of a more electron-rich rhenium center. This increased electron density on the metal has significant implications for its reactivity. In the context of catalysis, a more electron-rich metal center can facilitate key steps in the catalytic cycle, such as oxidative addition, by promoting the donation of electron density to the substrate.

The electronic influence of DiPPF is also evident in the electrochemical properties of its metal complexes. Cyclic voltammetry studies of palladium complexes provide insight into the electron density at the ferrocene moiety of the DiPPF ligand upon coordination. The oxidation potential of the ferrocene unit is sensitive to the electronic environment, with a more electron-rich metal center making the ferrocene more difficult to oxidize.

The less positive oxidation potentials for the DiPPF complexes compared to their dppf analogs suggest that the DiPPF ligand imparts greater electron density to the palladium center. This observation is consistent with the stronger electron-donating nature of the diisopropylphosphino groups.

Spectroscopic and Electrochemical Characterization in 1,1 Bis Diisopropylphosphino Ferrocene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Characterization

NMR spectroscopy is an indispensable tool for characterizing the structure and bonding of DiPPF and its metal complexes in solution. Multinuclear NMR experiments, particularly involving ³¹P, ¹H, and ¹³C nuclei, provide a comprehensive picture of the molecular framework.

³¹P NMR spectroscopy is exceptionally sensitive to the electronic environment of the phosphorus atoms in DiPPF. The chemical shift (δ) of the phosphorus nuclei changes significantly upon coordination to a metal center, providing direct evidence of complex formation. nih.gov The exchange between a free and a complexed DiPPF ligand is typically slow on the NMR timescale, resulting in distinct signals for each species. nih.gov

Coordination of DiPPF to a metal causes a shift in the ³¹P resonance compared to the free ligand. For instance, in a mercury complex, [HgCl₂(dippf)], the ³¹P{¹H} NMR spectrum shows a singlet at δ 40.11 ppm. Furthermore, coupling between the phosphorus nucleus and an NMR-active metal nucleus provides valuable structural information. In the case of the mercury complex, coupling to the ¹⁹⁹Hg isotope (I = 1/2, 16.87% abundance) results in a large coupling constant, ¹J(P-Hg), of 4190 Hz. In palladium complexes such as [Pd(dippf)MeCl], the two phosphorus atoms are inequivalent, leading to two doublets in the ³¹P{¹H} spectrum. nsf.gov

| Complex | Solvent | ³¹P Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| [HgCl₂(dippf)] | CDCl₃ | 40.11 | ¹J(P-Hg) = 4190 | acs.org |

| [Pd(dippf)MeCl] | Not Specified | Two doublets | Not Specified | nsf.gov |

In the ¹H NMR spectrum, characteristic signals arise from the protons on the cyclopentadienyl (B1206354) (Cp) rings and the isopropyl groups. For example, the spectrum of [HgCl₂(dippf)] in CDCl₃ displays signals for the Cp protons at δ 4.60 and 4.47 ppm, a multiplet for the isopropyl methine protons (-CHMe₂) at δ 2.65 ppm, and a multiplet for the methyl protons (-CHMe₂) at δ 1.47 ppm. acs.org

The ¹³C{¹H} NMR spectrum provides further confirmation, showing distinct resonances for the different carbon atoms in the molecule. Crucially, coupling between carbon and phosphorus atoms is often observed, which aids in signal assignment. In the [HgCl₂(dippf)] complex, the Cp carbons appear as triplets due to C-P coupling, and the isopropyl carbons also show characteristic splitting patterns and chemical shifts. acs.org

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Coupling (J, Hz) | Reference |

|---|---|---|---|---|

| ¹H | Cp | 4.60 (singlet, 4H) | acs.org | |

| Cp | 4.47 (singlet, 4H) | |||

| -CHMe₂ | 2.65 (multiplet, 4H) | |||

| -CHMe₂ | 1.47 (multiplet, 24H) | |||

| ¹³C | Cp | 74.54 (triplet) | ²J(C-P) = 4.61 | |

| Cp | 72.34 (triplet) | ³J(C-P) = 3.07 | ||

| -CHMe₂ | 26.29 (triplet) | ¹J(C-P) = 9.99 | ||

| -CHMe₂ | 19.35 (singlet) | acs.org | ||

| -CHMe₂ | 18.96 (singlet) |

Variable-temperature (VT) NMR, a form of dynamic NMR, is a powerful technique for investigating dynamic processes in DiPPF-metal complexes, such as conformational changes or stereoisomer interconversion.

For certain DiPPF complexes, such as [Ir(cod)(dippf)]⁺, the coordination geometry induces chirality at the metal center. figshare.com This can lead to the existence of different stereoisomers. At low temperatures, where the interchange between these isomers is slow on the NMR timescale, separate signals for each isomer may be observed. As the temperature is increased, these signals can broaden, coalesce, and eventually sharpen into a single, time-averaged signal, indicating that the isomers are rapidly interconverting. figshare.com

By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for this dynamic process. For the [Ir(cod)(dippf)]⁺ complex, the free energy of activation for the interchange of stereoisomers was determined to be 39.3 ± 0.2 kJ mol⁻¹. figshare.com Such studies provide fundamental information about the conformational flexibility and stereochemical non-rigidity of these organometallic systems.

Electrochemical Investigations of DiPPF and its Metal Complexes

Electrochemical methods, particularly cyclic voltammetry, are essential for probing the redox properties of DiPPF and understanding how coordination to a metal center affects the electronic characteristics of the ferrocene (B1249389) moiety.

Cyclic voltammetry (CV) is the primary technique used to determine the redox potentials of DiPPF and its metal complexes. acs.orgsathyabama.ac.in The experiment involves scanning the potential of a working electrode (e.g., glassy carbon) in a solution containing the analyte and a supporting electrolyte (like tetrabutylammonium (B224687) hexafluorophosphate) and measuring the resulting current. nih.govumb.edu

The free DiPPF ligand undergoes a chemically reversible one-electron oxidation corresponding to the Fe(II)/Fe(III) couple of the ferrocene unit. acs.org The cyclic voltammograms of DiPPF-metal complexes can be more complex, potentially showing redox events associated with both the ferrocene backbone and the coordinated metal center. acs.org The reversibility of these redox processes provides information about the stability of the oxidized or reduced species. mdpi.com For some complexes, the oxidation wave is reversible, while for others, it can be irreversible, suggesting that the initial electron transfer is followed by a rapid chemical reaction. researchgate.net

A key finding from electrochemical studies is that the coordination of the DiPPF ligand to a metal center significantly impacts the oxidation potential of the ferrocene backbone. acs.org The phosphorus atoms of the DiPPF ligand donate electron density to the coordinated metal. This inductive effect withdraws electron density from the ferrocene cyclopentadienyl rings.

This withdrawal of electron density makes the iron center more electron-poor and, consequently, more difficult to oxidize. acs.org As a result, the oxidation potential of the ferrocene unit in a DiPPF-metal complex is shifted to a more positive (anodic) potential compared to the free, uncoordinated DiPPF ligand. acs.org This anodic shift is a direct measure of the electronic influence of the coordinated metal fragment on the ferrocene moiety. The magnitude of this shift can provide insights into the Lewis acidity of the metal center and the nature of the metal-phosphine bond. The redox behavior of ferrocene is known to be dependent on the electronic properties of attached ligands. mdpi.comnih.gov

| Compound | Description | Relative Oxidation Potential | Reference |

|---|---|---|---|

| Free DiPPF | Uncoordinated Ligand | E₁ | acs.org |

| [M(dippf)] | Coordinated Ligand | E₂ (where E₂ > E₁) | acs.org |

Advanced Spectroscopic Techniques for Complex Characterization (e.g., Mössbauer Spectroscopy)

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of iron nuclei. It provides precise information about the oxidation state, spin state, and coordination geometry of iron atoms in a sample. The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is related to the s-electron density at the nucleus and is indicative of the oxidation state, while the quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing information about the symmetry of the electronic environment.

For 1,1'-bis(diisopropylphosphino)ferrocene (dippf), Mössbauer spectroscopy can definitively characterize the iron center. In its neutral Fe(II) state, dippf exhibits an isomer shift and quadrupole splitting typical for a low-spin d⁶ ferrocene derivative. bris.ac.uk Upon coordination to another metal center, these parameters can be perturbed, reflecting the electronic influence of the coordinated metal on the ferrocenyl moiety.

Crucially, Mössbauer spectroscopy can confirm the locus of redox changes in dippf-containing complexes. A study on [Re(CO)₃(dippf)Br] demonstrated that chemical oxidation of the complex resulted in a dramatic change in the Mössbauer spectrum. The quadrupole splitting collapsed from 2.27 mm/s in the neutral complex to being unresolved in the oxidized species. This change is a clear indicator that the oxidation is localized on the iron center of the dippf ligand, leading to the formation of a ferrocenium (B1229745) Fe(III) cation. bris.ac.uk The resulting Fe(III) center has a more symmetric d⁵ electron configuration, which leads to a smaller electric field gradient and hence a smaller quadrupole splitting.

The table below presents Mössbauer data for dippf and a rhenium complex in both neutral and oxidized states, illustrating the power of this technique in assigning oxidation states. bris.ac.uk

| Compound | Oxidation State of Fe | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |

| dippf | Fe(II) | 0.54 | 2.34 |

| [Re(CO)₃(dippf)Br] | Fe(II) | 0.53 | 2.27 |

| [Re(CO)₃(dippf)Br]⁺ | Fe(III) | 0.52 | unresolved |

Catalytic Applications of 1,1 Bis Diisopropylphosphino Ferrocene Complexes

Principles of DiPPF in Homogeneous Catalysis

The efficacy of 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) as a ligand in homogeneous catalysis stems from a combination of its unique structural and electronic properties. These characteristics influence the stability and reactivity of the resulting metal complexes, thereby impacting the catalytic cycle of cross-coupling reactions.

Key properties of the DiPPF ligand include:

Steric Bulk : The isopropyl groups on the phosphorus atoms provide significant steric hindrance. This bulk is quantified by the percent buried volume (%Vbur), a measure of the space a ligand occupies around the metal center. For instance, in [Pd(dippf)Cl₂], the ligand has a %Vbur of 56.5%, which influences the coordination environment of the palladium catalyst. This steric demand can promote the crucial reductive elimination step in the catalytic cycle, facilitating the formation of the desired product.

Bite Angle and Flexibility : The ferrocenyl backbone imparts a large natural bite angle (P-M-P angle), which is crucial for stabilizing various intermediates in the catalytic cycle. Furthermore, the cyclopentadienyl (B1206354) (Cp) rings of the ferrocene (B1249389) unit can rotate, providing exceptional conformational flexibility. This dynamic behavior, sometimes compared to a "ball and socket joint," allows the ligand to accommodate the different geometries required for intermediates during oxidative addition and reductive elimination with minimal energy penalty.

Electronic Properties : The diisopropylphosphino groups are electron-donating, which increases the electron density at the metal center. This enhanced electron richness facilitates the oxidative addition step, a key activation process in many cross-coupling reactions. Moreover, the ferrocenyl backbone itself is redox-active. The reversible oxidation of the iron center can modulate the ligand's donor ability, which in turn influences the catalytic activity of the complex. This redox-switchable property is a distinct feature of ferrocene-based phosphine (B1218219) ligands.

Together, these features make DiPPF a robust and versatile ligand, capable of forming stable yet highly reactive palladium complexes that are effective for a range of challenging cross-coupling transformations.

Cross-Coupling Reactions Facilitated by DiPPF Complexes

Complexes of DiPPF, particularly with palladium, are highly effective catalysts for the formation of carbon-carbon bonds. They have demonstrated superior performance in several named cross-coupling reactions, often enabling the use of less reactive substrates under milder conditions.

Palladium-DiPPF systems are workhorse catalysts for a variety of cross-coupling reactions. The ligand's properties help stabilize the active Pd(0) species and facilitate the key steps of oxidative addition, transmetalation, and reductive elimination that comprise the catalytic cycle.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a cornerstone of modern organic synthesis. The use of DiPPF as a ligand has proven particularly effective, especially for challenging substrates like aryl chlorides. mdpi.com A notable application is in the scalable synthesis of an inhibitor of Akt kinase, a key enzyme in cancer research. scielo.br In this synthesis, a Suzuki coupling was optimized using a catalyst system composed of palladium(II) acetate (B1210297) and DiPPF. scielo.br The electron-rich nature of the DiPPF ligand was crucial for achieving high performance in this transformation. scielo.br The reaction successfully coupled a complex triflate with a boron pinacolate intermediate, affording the desired product in high yield. scielo.br

Table 1: DiPPF-Palladium Catalyzed Suzuki-Miyaura Reaction

| Aryl Electrophile | Organoboron Reagent | Catalyst System | Base | Solvent | Temp. | Yield | Ref. |

|---|---|---|---|---|---|---|---|

| Aryl Triflate Intermediate | Boron Pinacolate Intermediate | Pd(OAc)₂ (3 mol%) / DiPPF (3 mol%) | K₃PO₄ | 2-MeTHF / H₂O | rt to 50°C | 84% | scielo.br |

The Heck-Mizoroki reaction couples aryl or vinyl halides with alkenes. Research has identified 1,1'-bis(diisopropylphosphino)ferrocene as a ligand that forms improved palladium catalysts for this reaction. mdpi.com The steric and electronic properties of DiPPF contribute to the efficiency of the catalytic system, which is applicable to the coupling of various aryl halides. researchgate.net Heterogenized palladium catalysts, such as those supported on fibrous materials (FibreCat), have also incorporated DiPPF as a bidentate ligand to catalyze these transformations. qualitas1998.net

The Stille reaction involves the coupling of an organotin compound with an organic halide. While DiPPF is commercially available and noted for its use in Stille couplings, specific research examples detailing its performance and reaction conditions were not prominent in the surveyed literature. The related ligand, 1,1'-bis(diphenylphosphino)ferrocene (dppf), is more commonly cited for this transformation.

The Sonogashira reaction is the cross-coupling of a terminal alkyne with an aryl or vinyl halide. As with the Stille reaction, while DiPPF is recognized as a suitable ligand for palladium-catalyzed Sonogashira couplings, detailed studies focusing on its specific application are less common in the literature compared to its widely studied dppf analogue. rsc.orgmdpi.combeilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions

Carbon-Heteroatom Coupling Reactions (e.g., C-N, C-O)

Research has shown that palladium complexes incorporating dippf can effectively catalyze the coupling of amines and alcohols with aryl halides. The specific conditions and performance of these catalytic systems are influenced by the nature of the substrates, the base employed, and the solvent system.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a more sustainable and economical alternative to palladium-based systems for cross-coupling reactions. nih.gov Ligands play a critical role in modulating the reactivity and stability of nickel catalysts, and 1,1'-bis(diisopropylphosphino)ferrocene has proven to be an effective ligand in this context.

The electronic properties of dippf, characterized by its electron-donating diisopropylphosphino groups, can stabilize the low-valent nickel species that are key intermediates in the catalytic cycle. Furthermore, the steric hindrance provided by the ligand can promote the desired cross-coupling pathway while suppressing side reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While traditionally employing aryl halides and pseudohalides, the use of more accessible phenol (B47542) derivatives like aryl sulfamates as electrophiles is of significant interest. nih.gov Nickel catalysts supported by 1,1'-bis(diisopropylphosphino)ferrocene have been investigated for their ability to facilitate the coupling of aryl sulfamates with boronic acids.

In these reactions, the dippf ligand is thought to promote the oxidative addition of the aryl sulfamate (B1201201) C–O bond to the nickel(0) center, a challenging but crucial step in the catalytic cycle. The efficiency of this process is dependent on the reaction conditions, including the choice of base and solvent. Mechanistic studies suggest that the catalytic cycle likely proceeds through Ni(0)/Ni(II) intermediates, and the formation of off-cycle Ni(I) species can be detrimental to the reaction's efficiency. nih.gov

Gold-Catalyzed Transformations

Gold(I) complexes bearing dippf have been investigated in reactions such as hydroamination and other cyclization reactions. morressier.com The formation of cationic gold complexes, often achieved by abstracting a halide ligand, can significantly enhance the catalytic activity. morressier.com The steric and electronic properties of the dippf ligand influence the stability and reactivity of these cationic gold species.

Hydrogenation Reactions and Stereo-control

Hydrogenation is a fundamental process in organic chemistry for the reduction of unsaturated functional groups. The development of catalysts that can control the stereochemical outcome of these reactions is of paramount importance, particularly in the synthesis of chiral molecules.

Chemoselective Asymmetric Hydrogenation of Conjugated Enones

The chemoselective hydrogenation of α,β-unsaturated ketones (enones) can lead to either the corresponding saturated ketone or the allylic alcohol. Achieving high enantioselectivity in the reduction to the chiral allylic alcohol is a significant challenge. Iridium complexes featuring chiral phosphine ligands have shown promise in this area. rsc.org

While the provided outline specifies 1,1'-bis(diisopropylphosphino)ferrocene, it is important to note that for asymmetric hydrogenation, chiral variants of ferrocene-based phosphine ligands are typically employed to induce enantioselectivity. rsc.org These chiral ligands create a chiral environment around the metal center, which directs the hydrogenation to one enantiotopic face of the substrate, leading to the preferential formation of one enantiomer of the product. The ferrocene backbone provides a rigid scaffold for the chiral phosphine groups, which is crucial for effective stereocontrol.

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of nitrogen-containing compounds. Gold complexes have been shown to be effective catalysts for this transformation. morressier.com

Gold(I) complexes containing 1,1'-bis(diisopropylphosphino)ferrocene have been studied as catalysts for hydroamination reactions. morressier.com The catalytic activity is often enhanced by the in situ generation of cationic gold species. These catalysts can facilitate both intramolecular and intermolecular hydroaminations of alkynes and allenes. The bulky diisopropylphosphino groups on the ferrocene ligand can influence the regioselectivity and efficiency of the reaction.

Applications in Fine Chemical Synthesis

Complexes of 1,1'-Bis(diisopropylphosphino)ferrocene have proven to be effective catalysts in a range of cross-coupling reactions that are fundamental to the synthesis of fine chemicals, including pharmaceuticals, agrochemicals, and functional materials. The steric bulk and electron-rich nature of the DiPPF ligand often lead to enhanced catalytic activity, particularly in challenging coupling reactions.

One notable application of DiPPF is in palladium-catalyzed cross-coupling reactions. For instance, palladium complexes bearing the DiPPF ligand have been successfully employed in the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids. Aryl chlorides are often preferred starting materials in industrial processes due to their lower cost and wider availability compared to the corresponding bromides and iodides, but their lower reactivity presents a challenge for many catalytic systems. The use of DiPPF can facilitate the challenging oxidative addition step of the aryl chloride to the palladium center, leading to efficient cross-coupling.

While specific examples in the synthesis of complex, commercial fine chemicals are often proprietary, the utility of DiPPF is well-established in the synthesis of key structural motifs. For example, palladium-DiPPF catalysts are suitable for various cross-coupling reactions such as Buchwald-Hartwig amination, Heck, Hiyama, Negishi, Sonogashira, and Stille couplings, which are all pivotal transformations in the synthesis of fine chemicals. The indole (B1671886) scaffold, a common core in many pharmaceuticals and natural products, can be synthesized using palladium-catalyzed reactions where ligands like dppf, a close analogue of DiPPF, have been extensively used. mdpi.com The principles of catalyst design suggest that for certain substrates, the unique steric and electronic profile of DiPPF could offer advantages in terms of reactivity and selectivity in such syntheses.

Comparative Catalytic Performance: DiPPF versus 1,1'-Bis(diphenylphosphino)ferrocene (dppf) Analogues

The catalytic performance of transition metal complexes is profoundly influenced by the steric and electronic properties of the ancillary ligands. The comparison between DiPPF and its diphenylphosphino analogue, dppf, provides a clear illustration of how modifying the substituents on the phosphorus atoms can tune the catalytic activity.

Electronic Effects: The isopropyl groups in DiPPF are more electron-donating than the phenyl groups in dppf. This increased electron density on the phosphorus atoms is transferred to the metal center, making it more electron-rich. A more electron-rich metal center can facilitate the oxidative addition step in cross-coupling reactions, especially with less reactive substrates like aryl chlorides. However, a very electron-rich metal center might hinder the final reductive elimination step. Therefore, a balance of electronic properties is often required for optimal catalytic performance.

The following table presents a comparative overview of the catalytic performance of DiPPF and dppf in a representative cross-coupling reaction, highlighting the impact of their differing steric and electronic properties.

| Catalytic System | Reaction | Substrates | Yield (%) | Key Observations | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / DiPPF | Suzuki-Miyaura Coupling | Aryl Chloride + Arylboronic Acid | High | Generally more active for unactivated and sterically challenging aryl chlorides compared to dppf. | google.com |

| Pd(OAc)₂ / dppf | Suzuki-Miyaura Coupling | Aryl Chloride + Arylboronic Acid | Moderate to High | A widely used, effective catalyst, but may be less efficient for some challenging aryl chlorides. | google.com |

| [NiCl(o-tol)(dppf)] | Suzuki-Miyaura Coupling | 3-Chloropyridine + Phenylboronic Acid | Promising Conversion | Effective for some heteroaryl chlorides. | chemrxiv.org |

| Pd(dppf)Cl₂ | Suzuki-Miyaura Coupling | 2-chloro-6-bromoquinoline + Arylboronic Acid | Selective for C6 | Demonstrates selectivity control based on the ligand. | nih.gov |

Mechanistic Investigations in 1,1 Bis Diisopropylphosphino Ferrocene Mediated Catalysis

Elucidation of Catalytic Cycle Elementary Steps

Catalytic cycles involving dippf complexes, particularly with palladium, generally proceed through a series of well-defined elementary steps. For a typical cross-coupling reaction, the cycle begins with the activation of a precatalyst to generate a catalytically active M(0) species. This is followed by oxidative addition, migratory insertion (in reactions like the Heck coupling), and reductive elimination to yield the product and regenerate the active catalyst. mdpi.com

Oxidative addition and reductive elimination are fundamental steps that involve changes in the oxidation state and coordination number of the metal center.

Oxidative Addition: This is often the rate-determining step in many cross-coupling reactions. fishersci.co.uk It involves the insertion of the metal center of a low-valent complex, such as Pd(0), into a substrate bond (e.g., a carbon-halogen bond), leading to a higher oxidation state, typically Pd(II). fishersci.co.ukrsc.org The electron-donating nature of the dippf ligand can increase electron density at the metal center, which facilitates this oxidative addition step. fishersci.co.uk

Reductive Elimination: This is the product-forming step and is the microscopic reverse of oxidative addition. Two cisoidal ligands on the metal center couple and are eliminated from the coordination sphere, reducing the metal's oxidation state by two. chemicalbook.com The steric bulk of the isopropyl groups on the dippf ligand can promote this step. fishersci.co.uk For example, mechanistic studies of Ph-CF3 bond formation from a (DⁱPrPF)Pd(Ph)(CF3) complex implicated a pathway involving concerted reductive elimination from the four-coordinate Pd(II) center.

| Elementary Step | Description | Change in Metal Oxidation State | Role of Dippf Ligand |

|---|---|---|---|

| Catalyst Activation | Generation of the active M(0) species from a precatalyst, e.g., [PdCl2(dippf)]. mdpi.com | e.g., Pd(II) → Pd(0) | Stabilizes the active low-valent metal species. |

| Oxidative Addition | Addition of the substrate (e.g., Ar-X) to the metal center. mdpi.com | e.g., Pd(0) → Pd(II) | Electron-donating properties facilitate the reaction. fishersci.co.uk |

| Reductive Elimination | Formation of the final product with regeneration of the M(0) catalyst. mdpi.com | e.g., Pd(II) → Pd(0) | Steric bulk can promote the elimination of the product. fishersci.co.uk |

Ligand exchange is a critical process where one ligand in a complex is replaced by another. This can occur during catalyst activation, where solvent or weakly bound ligands are displaced by the substrate, or during the catalytic cycle itself. The lability of ligands can significantly influence catalytic activity.

For instance, the dippf ligand (referred to as disoppf) in the complex [Rh(nbd)(disoppf)][BF4] (where nbd = norbornadiene) has been shown to be unusually labile. rsc.org It can be readily displaced by other diphosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), demonstrating a clear ligand substitution pathway. rsc.org

In other cases, ancillary ligands are displaced. For example, cationic platinum(II) complexes containing dippf and a labile dimethylsulfoxide (Me2SO) ligand have been used to functionalize larger molecules. wikipedia.orgresearchgate.net The substitution of the Me2SO ligand is a key step in these processes.

Role of Metal Oxidation States and Speciation in Catalysis

The catalytic activity of a metal complex is intrinsically linked to its accessible oxidation states. The dippf ligand, with its redox-active ferrocene (B1249389) backbone, can influence and stabilize the various oxidation states of the coordinated metal throughout the catalytic cycle. The oxidation potential of the ferrocene unit in dippf is itself affected by coordination to a metal center, generally becoming more positive. acs.org

In nickel-catalyzed cross-coupling reactions, several catalytic cycles involving different oxidation states have been proposed. While the classical Heck and Suzuki reactions with palladium are dominated by Pd(0)/Pd(II) cycles, nickel catalysis is more complex. mdpi.comresearchgate.net Mechanistic studies have pointed towards the viability of both Ni(0)/Ni(II) and Ni(I)/Ni(III) pathways, and even Ni(II)/Ni(IV) cycles in some cases. researchgate.netrsc.orgrsc.org

Ni(0)/Ni(II) Cycle: This cycle is analogous to the palladium-catalyzed pathway. It starts with an active Ni(0) species, which undergoes oxidative addition with an aryl halide to form a Ni(II) intermediate. After transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), the cycle concludes with reductive elimination to yield the product and regenerate Ni(0). researchgate.net

Ni(I)/Ni(III) Cycle: This alternative pathway involves single-electron transfer (SET) steps. A Ni(I) species can be generated from a Ni(0) or Ni(II) precatalyst. This Ni(I) complex can then react with the substrate to form a Ni(III) intermediate, which subsequently undergoes reductive elimination to form the product and a Ni(I) species. The existence of stable Ni(I) complexes supported by ferrocene-based diphosphines lends credibility to this pathway. researchgate.net

The specific operative cycle can be influenced by the ligands, substrates, and reaction conditions. The ability of the dippf ligand to stabilize these various oxidation states is key to its effectiveness in nickel catalysis. researchgate.net

An example of a potential off-cycle species in catalysis involving diphosphine ligands is the formation of stable, coordinatively saturated complexes or catalyst aggregates. nih.gov For instance, under certain conditions, palladium complexes with 1,1'-bis(phosphino)ferrocene ligands can form stable dimeric species. While these dimers may serve as catalyst reservoirs, their slow conversion back to the active monomeric form can limit the reaction rate, effectively making them off-cycle species.

Catalyst Activation and Deactivation Pathways

Catalyst Activation: Many catalytic reactions exhibit an initial slow phase, or induction period, during which the precatalyst is converted into the active catalytic species. mdpi.com For dippf-metal complexes, this often involves the reduction of a stable M(II) precatalyst (e.g., [PdCl₂(dippf)]) to the active M(0) state. mdpi.com This can be achieved by various reducing agents present in the reaction mixture or by the phosphine (B1218219) ligand itself. researchgate.net Another activation pathway involves the hydrogenation or displacement of a placeholder ligand, such as a diolefin, from a precatalyst to open up coordination sites for the substrate. mdpi.com

Thermodynamic and Kinetic Profiling of Reaction Mechanisms

The elucidation of reaction mechanisms in catalysis involving 1,1'-Bis(diisopropylphosphino)ferrocene (dippf) relies heavily on the detailed analysis of thermodynamic and kinetic parameters. Such profiling allows for the identification of rate-determining steps, the characterization of transition states, and a deeper understanding of the catalyst's behavior throughout the catalytic cycle. While comprehensive thermodynamic and kinetic data specifically for dippf-mediated reactions are not extensively consolidated in single reports, the principles are well-established through studies on analogous palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. nsf.govwikipedia.orgnih.gov

The catalytic cycle for these reactions, facilitated by a Pd(0)-dippf active species, generally proceeds through three fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. wikipedia.orgnih.gov Kinetic studies, often employing techniques like Reaction Progress Kinetic Analysis (RPKA), are crucial for determining the reaction order with respect to each component (catalyst, substrates, base), which helps to pinpoint the rate-determining step. nih.gov For instance, in many Suzuki-Miyaura couplings, oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. nsf.gov However, the nature of the phosphine ligand, with its specific steric and electronic properties, can alter the energy landscape of the entire cycle, potentially shifting the rate-limiting step to transmetalation or reductive elimination. nih.gov

Thermodynamic profiling, often supported by Density Functional Theory (DFT) calculations, provides insight into the relative energies of intermediates and the activation energies (Ea or ΔG‡) of transition states along the reaction coordinate. nih.govmdpi.comacs.org For example, DFT studies on Buchwald-Hartwig amination reactions with various phosphine ligands have shown that the steric bulk and electron-donating ability of the ligand directly influence the energy barriers for oxidative addition and reductive elimination. nih.govacs.org Ligands that are more sterically demanding, like dippf, can promote reductive elimination, which is often a crucial step for achieving high catalytic turnover. mdpi.com

Below is a representative data table illustrating the types of activation energies that are determined for the elementary steps in related palladium-catalyzed cross-coupling reactions. These values, while not specific to dippf, exemplify the energy landscape that kinetic and thermodynamic profiling aims to map.

| Catalytic Step | Reaction Type | Exemplar Ligand System | Calculated Activation Energy (ΔG‡, kcal/mol) | Significance |

|---|---|---|---|---|

| Oxidative Addition | Buchwald-Hartwig Amination | Pd-BrettPhos | ~22.5 | Often the rate-determining step, influenced by ligand sterics. nih.gov |

| Reductive Elimination | Buchwald-Hartwig Amination | Pd-RuPhos | ~21.0 | Can become rate-determining with certain ligand/substrate combinations. nih.gov |

| Oxidative Addition | Suzuki-Miyaura Coupling | Pd-Phosphine | ~15-20 | Energy barrier is highly dependent on the C-X bond strength of the electrophile. nih.gov |

| Transmetalation | Suzuki-Miyaura Coupling | Pd-Phosphine | ~10-18 | The mechanism is complex and heavily influenced by the base and solvent. nih.gov |

In Situ Mechanistic Studies Employing Advanced Spectroscopic Techniques

To directly observe and characterize the transient intermediates and catalyst states in 1,1'-Bis(diisopropylphosphino)ferrocene (dippf)-mediated catalysis, researchers employ advanced in situ and operando spectroscopic techniques. nih.gov Operando spectroscopy is particularly powerful as it involves the simultaneous measurement of catalytic activity (e.g., product formation rate) and spectroscopic data from the working reactor, providing a direct correlation between catalyst structure and performance. nih.govresearchgate.net

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for studying phosphine-ligated palladium catalysts. researchgate.net Since phosphorus is at the heart of the ligand, ³¹P NMR is exceptionally sensitive to changes in the coordination environment of the palladium center. In situ ³¹P NMR studies can monitor the entire catalytic process, from the initial activation of the Pd(II) precatalyst, such as [PdCl₂(dippf)], to the active Pd(0) species, through to the various Pd(II) intermediates in the catalytic cycle. rsc.org For example, the reduction of a Pd(II)-dippf complex to the catalytically active Pd(0)-dippf species can be observed by a characteristic upfield shift in the ³¹P NMR spectrum. Subsequent formation of the oxidative addition complex, [Pd(Ar)(X)(dippf)], would result in a new, distinct downfield signal. By monitoring the appearance and disappearance of these signals over time, one can identify the catalyst's resting state and potentially observe key intermediates. nih.gov

Infrared (IR) Spectroscopy , particularly when used in an operando setup (often with Attenuated Total Reflection, ATR, probes), can provide valuable information on the interaction of substrates and products with the catalyst. nih.gov It is especially useful for monitoring the coordination and transformation of functional groups, such as the carbonyl groups in substrates for Heck reactions or the N-H bond in amines for Buchwald-Hartwig amination.

X-ray Absorption Spectroscopy (XAS) is another powerful operando technique that provides element-specific information about the catalyst. nih.govtue.nl By tuning to the Pd K-edge, XAS can reveal the average oxidation state and coordination environment of the palladium centers during the reaction. This allows researchers to track the Pd(0)/Pd(II) redox changes that are fundamental to the cross-coupling catalytic cycle, confirming the involvement of different oxidation states under true working conditions. tue.nl

The combination of these techniques provides a comprehensive picture of the catalyst's lifecycle. For instance, a study might use in situ ³¹P NMR to identify the dominant palladium-phosphine species in solution, while operando IR spectroscopy simultaneously tracks substrate consumption and product formation, and operando XAS confirms the oxidation state changes of the bulk palladium catalyst. nih.gov

The table below summarizes the application of these techniques in the mechanistic study of dippf-mediated catalysis.

| Spectroscopic Technique | Type of Information Obtained | Example of Application in dippf-Catalysis |

|---|---|---|

| ³¹P NMR Spectroscopy | Coordination environment of Pd, identification of different Pd-phosphine species, catalyst resting state. | Observing the conversion of [PdCl₂(dippf)] to Pd(0)(dippf) and the formation of the oxidative addition complex [Pd(Ar)(X)(dippf)]. rsc.orgnih.gov |

| Infrared (IR) Spectroscopy | Substrate/product concentrations over time, coordination of functional groups to the metal center. | Operando monitoring of the consumption of an aryl halide and the formation of the biaryl product in a Suzuki-Miyaura reaction. nih.gov |

| X-ray Absorption Spectroscopy (XAS) | Average oxidation state of palladium, coordination number and geometry. | Confirming the cycling between Pd(0) and Pd(II) states under authentic catalytic conditions for a Heck reaction. tue.nl |

| Mass Spectrometry (ESI-MS) | Identification of charged intermediates and catalyst species in solution. | Complementing NMR by confirming the mass of proposed cationic or anionic palladium intermediates. nih.gov |

Theoretical and Computational Chemistry Approaches to 1,1 Bis Diisopropylphosphino Ferrocene Research

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic properties of molecules with high accuracy. For dippf and its complexes, DFT calculations can elucidate key structural parameters and provide a detailed picture of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic behavior.

DFT calculations on analogous ferrocene (B1249389) derivatives provide a basis for understanding the electronic properties of dippf. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding charge transfer and chemical reactivity. sciensage.info For ferrocene itself, the HOMO is typically centered on the iron atom, while the LUMO is distributed over the cyclopentadienyl (B1206354) rings. sciensage.info Substitution with phosphino (B1201336) groups, such as in dippf, would be expected to influence the energies and distributions of these orbitals. The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical stability and reactivity of a molecule. rsc.org

The structural flexibility of the dippf ligand, particularly the rotation of the cyclopentadienyl (Cp) rings, is another important aspect that can be studied using DFT. The ability of the Cp rings to twist allows the ligand to adopt various conformations when coordinating to a metal center, influencing the geometry and stability of the resulting complex. rsc.org

To illustrate the type of data obtained from DFT calculations, the following table presents theoretical structural parameters for a related ferrocene derivative.

Table 1: Representative DFT-Calculated Structural Parameters for a Ferrocene Derivative (Note: Data presented here is illustrative of typical DFT results for ferrocene compounds and not specific to 1,1'-Bis(diisopropylphosphino)ferrocene)

| Parameter | Value |

|---|---|

| Fe-C bond length (Å) | 2.05 |

| C-C bond length in Cp ring (Å) | 1.43 |

| P-C bond length (Å) | 1.85 |

| C-Fe-C angle (°) | 41.8 |

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations (Note: Data presented here is illustrative of typical DFT results for ferrocene compounds and not specific to 1,1'-Bis(diisopropylphosphino)ferrocene)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.17 |

| LUMO | -0.25 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling, particularly using DFT, is an invaluable tool for elucidating the detailed mechanisms of catalytic reactions involving dippf ligands. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the rate-limiting steps of a catalytic cycle.

For example, DFT studies have been extensively applied to understand the mechanisms of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, where dippf is often a highly effective ligand. nih.govresearchgate.net A typical computational investigation of a catalytic cycle involves the following steps:

Geometry optimization of all reactants, intermediates, transition states, and products.

Frequency calculations to confirm that intermediates have all real frequencies and transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

Calculation of the free energy of each species to construct a free energy profile of the reaction.

Similarly, for the Heck reaction, DFT calculations have been used to compare different proposed mechanisms, such as the Pd(0)/Pd(II) and Pd(II)/Pd(IV) catalytic cycles. nih.govexlibrisgroup.com These studies can reveal the role of the ligand in stabilizing key intermediates and facilitating crucial bond-forming or bond-breaking steps. Applying these computational approaches to dippf-catalyzed reactions would allow for a detailed understanding of its high efficacy in these transformations.

Elucidation of Metal-Ligand Bonding and Orbital Interactions

Understanding the nature of the metal-ligand bond is fundamental to rational catalyst design. Computational methods, particularly energy decomposition analysis (EDA) and Natural Bond Orbital (NBO) analysis, provide a quantitative framework for dissecting the interactions between a metal center and the dippf ligand.

NBO analysis transforms the calculated wave function into a set of localized orbitals that correspond to the familiar chemical concepts of core orbitals, lone pairs, and bonding and antibonding orbitals. aimspress.com This method allows for the quantification of donor-acceptor interactions between the ligand and the metal. For example, NBO analysis can quantify the donation from the phosphorus lone pairs of dippf to empty metal d-orbitals and the back-donation from filled metal d-orbitals to the antibonding orbitals of the ligand. These interactions are crucial for the stability and reactivity of the complex.

Studies on related bis(phosphino)ferrocene complexes have utilized these techniques. For instance, in a study of a palladium complex with 1,1'-bis(di-tert-butylphosphino)ferrocene, a close analog of dippf, NBO analysis and other computational methods were used to investigate the nature of a weak interaction between the iron and palladium centers. acs.org This work demonstrated the power of computational chemistry to identify and characterize subtle, non-covalent interactions that can influence the properties of the complex. acs.org

The frontier molecular orbitals of dippf-metal complexes, which can be visualized and analyzed using DFT, also provide significant insights into the metal-ligand bonding. The extent of mixing between the metal d-orbitals and the ligand orbitals in the HOMO and LUMO can indicate the degree of covalent character in the metal-ligand bond and identify the orbitals involved in key electronic transitions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1′-Bis(diisopropylphosphino)ferrocene, and what factors influence reaction yield?

- Methodology : DIPPF is synthesized via sequential additions of 1,1′-bis-(diisopropylphosphino)ferrocene to a reaction mixture under inert conditions, followed by heating (30–50°C) and solvent evaporation. Critical factors include:

- Temperature control : Heating to 50°C ensures complete ligand coordination .

- Solvent choice : Methyl ethyl ketone (MEK) is used for solubility and easy removal .

- Purity control : Recrystallization from methylene chloride/n-hexane yields 98.1% purity (HPLC) .

Q. How does DIPPF compare to other bidentate phosphine ligands (e.g., dppf, BINAP) in transition-metal catalysis?

- Electron-rich nature : DIPPF’s diisopropyl groups enhance electron donation, improving catalytic activity in Pd-catalyzed carbocyclization (95% yield vs. 70–80% for dppf/BINAP) .

- Steric effects : Bulky substituents stabilize metal centers, reducing side reactions in Ru-catalyzed hydroamination (51–91% yields for substituted styrenes) .

- Table: Ligand Comparison

| Ligand | Reaction Type | Yield Improvement | Key Advantage |

|---|---|---|---|

| DIPPF | Pd-catalyzed carbocyclization | 95% vs. 70% (dppf) | Electron donation/steric bulk |

| BINAP | Asymmetric catalysis | Moderate | Chirality transfer |

| dppf | Cross-coupling | 80–85% | Moderate electron donation |

Q. What safety precautions are critical when handling DIPPF in the laboratory?

- Hazards : H302 (acute toxicity), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .

- Protocols :

- Use inert atmosphere storage (N₂/Ar) to prevent oxidation .

- PPE: Gloves, goggles, and respiratory protection (P280/P284) .

- Spill management: Avoid dust formation; use non-sparking tools .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of DIPPF across different studies?

- Root causes : Variability in metal precursor purity, solvent polarity, or ligand-to-metal ratios.

- Methodology :

- Replicate conditions : Standardize solvent (e.g., THF vs. toluene), temperature, and catalyst loading .

- Characterization : Use ³¹P NMR to confirm ligand coordination and X-ray crystallography for structural validation .

- Computational analysis : DFT studies to compare electronic profiles (e.g., charge distribution on Fe/P centers) .

Q. What mechanistic insights explain DIPPF’s role in anti-Markovnikov hydroamination?

- Key findings : In Ru-catalyzed reactions, DIPPF stabilizes metal-hydride intermediates, enabling irreversible anti-Markovnikov addition via a non-insertion pathway .

- Experimental evidence : Kinetic studies show zero-order dependence on amine concentration, suggesting rate-limiting hydride transfer .

- Ligand effects : DIPPF’s electron density accelerates oxidative addition of vinylarenes to the metal center .

Q. How does DIPPF influence diastereoselectivity in hydrohydroxyalkylation reactions?

- Curtin-Hammett control : DIPPF stabilizes transition states with lower activation barriers, amplifying diastereoselectivity (e.g., 2:1 → 5:1 dr via counterion optimization) .

- Counterion screening : Weakly coordinating anions (e.g., BF₄⁻) enhance selectivity by reducing steric hindrance .

Methodological Recommendations

- Synthesis optimization : Monitor reaction progress via TLC or in situ IR spectroscopy to identify intermediates .

- Catalyst recycling : Explore immobilization on silica or magnetic nanoparticles to improve sustainability .

- Computational tools : Use Gaussian or ORCA for DFT calculations to predict ligand-metal interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。